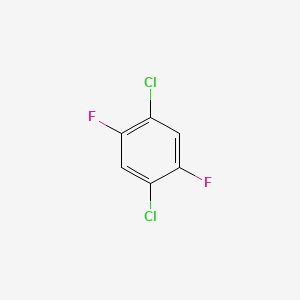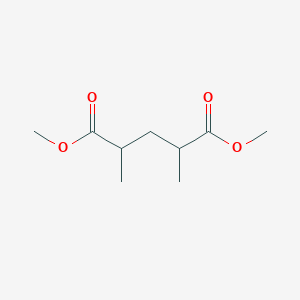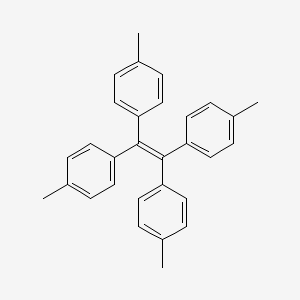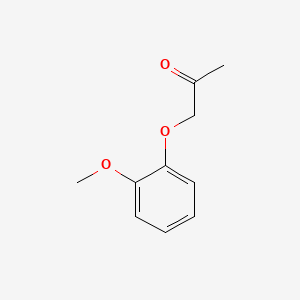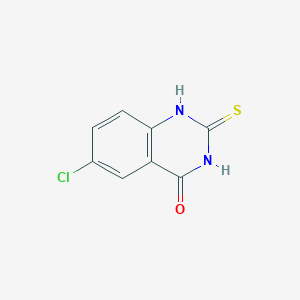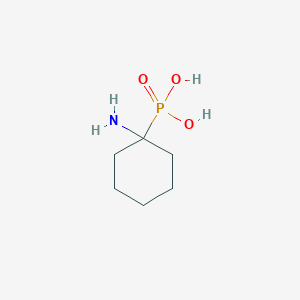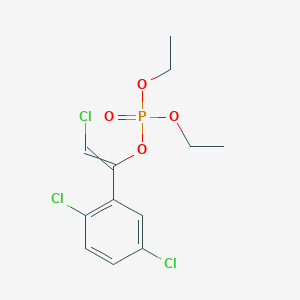
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its effectiveness in controlling a variety of pests, including fleas, ticks, and other insects. The compound is characterized by its chemical structure, which includes a vinyl group attached to a phosphate ester, making it a potent inhibitor of cholinesterase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate typically involves the reaction of dichloroacetophenone with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone or ethanol and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphoric acid derivatives, while substitution reactions can yield a range of substituted organophosphorus compounds .
Scientific Research Applications
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system and eventual paralysis of the pest .
Comparison with Similar Compounds
Similar Compounds
Chlorfenvinphos: Another organophosphorus insecticide with a similar mechanism of action.
Dimethylvinphos: A related compound used as a pesticide reference standard.
Uniqueness
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is unique due to its specific chemical structure, which provides a balance of high efficacy and relatively low environmental persistence compared to other organophosphorus compounds. Its ability to inhibit cholinesterase enzymes effectively makes it a valuable tool in pest control .
Properties
CAS No. |
2701-86-2 |
|---|---|
Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |
InChI Key |
SRZOWOUWGAIUTI-XYOKQWHBSA-N |
SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Key on ui other cas no. |
2701-86-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



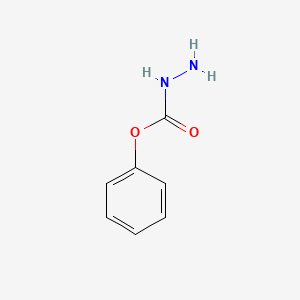
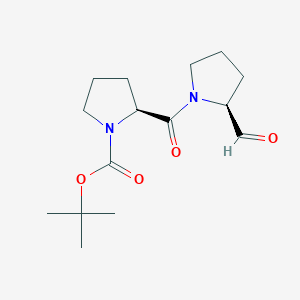
![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)
